Polyglyceryl-2 caprate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

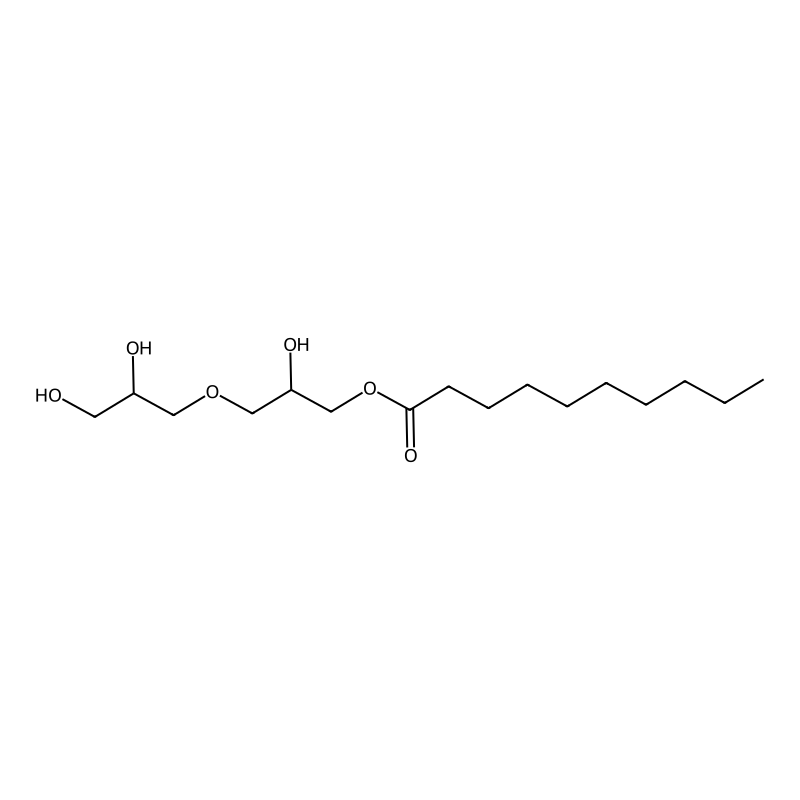

Polyglyceryl-2 caprate is a synthetic compound derived from the esterification of capric acid (also known as decanoic acid) and polyglycerin, specifically diglycerol. This compound is characterized by its unique structure, which consists of multiple glycerin units linked to fatty acid chains, allowing it to function effectively as an emulsifier and surfactant in various applications, particularly in the cosmetic industry. The number "2" in its name indicates that it is formed from two glycerin units, contributing to its properties and functionalities .

As an emulsifier, polyglyceryl-2 caprate aids in the formation of stable emulsions by reducing the interfacial tension between oil and water phases. This property is essential for creating products such as creams, lotions, and cleansing agents, where a uniform mixture of hydrophilic (water-loving) and lipophilic (oil-loving) components is required .

The primary reaction involved in the formation of polyglyceryl-2 caprate is esterification, where glycerol reacts with capric acid. This process can be represented as follows:

During this reaction, hydroxyl groups from glycerol react with the carboxyl group of capric acid, resulting in the formation of ester bonds and the release of water as a by-product . The reaction conditions typically involve heat and sometimes catalysts to enhance the rate of reaction.

Polyglyceryl-2 caprate exhibits several biological activities that make it beneficial for cosmetic formulations. It has been noted for its skin-conditioning properties, improving moisture retention and skin feel. Additionally, it has shown potential antimicrobial activity against gram-positive bacteria, making it useful in formulations aimed at reducing odor or preventing microbial growth . Its biodegradable nature also contributes to its appeal as a safe ingredient in personal care products.

The synthesis of polyglyceryl-2 caprate primarily involves the following steps:

- Preparation of Reactants: Glycerol and capric acid are prepared in appropriate molar ratios.

- Esterification Reaction: The reactants are heated under controlled conditions, often in the presence of a catalyst, to facilitate the esterification process.

- Separation and Purification: After the reaction, the product mixture undergoes purification processes such as distillation or filtration to isolate polyglyceryl-2 caprate from unreacted materials and by-products .

This method ensures a high yield of the desired compound while maintaining its functional properties.

Polyglyceryl-2 caprate is widely used in various applications:

- Cosmetics: As an emulsifier in creams, lotions, and cleansing products to stabilize oil-water mixtures.

- Personal Care Products: Enhances texture and skin feel in formulations such as shampoos and conditioners.

- Food Industry: Occasionally used as an emulsifying agent due to its safety profile.

- Pharmaceuticals: May serve as a carrier for active ingredients due to its biocompatibility .

Studies on polyglyceryl-2 caprate have indicated its compatibility with various other surfactants, particularly anionic surfactants. When combined, it can enhance foaming properties and improve viscosity stability within formulations. Its interaction with different active ingredients also suggests potential synergistic effects that could optimize product performance .

Polyglyceryl-2 caprate belongs to a class of compounds known as glyceryl esters. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure/Composition | Unique Features |

|---|---|---|

| Polyglyceryl-4 Caprate | Derived from four glycerin units | Higher emulsifying power due to more glycerin units |

| Glyceryl Stearate | Ester of glycerin and stearic acid | Commonly used for its thickening properties |

| Sorbitan Monostearate | Ester derived from sorbitol and stearic acid | Known for its stabilizing properties in emulsions |

| Polysorbate 20 | Ethoxylated sorbitan ester | Versatile emulsifier with good solubilizing properties |

Polyglyceryl-2 caprate stands out due to its specific combination of two glycerin units and capric acid, which provides unique emulsifying capabilities while being biodegradable and safe for skin applications . Its ability to interact positively with other surfactants further enhances its utility in cosmetic formulations compared to other similar compounds.

Esterification Reaction Mechanisms Between Glycerol Derivatives and Capric Acid

Polyglyceryl-2 caprate is synthesized via esterification, where hydroxyl groups of diglycerol react with the carboxyl group of capric acid. This reaction typically proceeds under acidic or enzymatic catalysis:

Acid-Catalyzed Esterification:

- Protonation of the carbonyl oxygen in capric acid enhances electrophilicity, facilitating nucleophilic attack by diglycerol’s hydroxyl groups.

- Water is eliminated as a byproduct, forming an ester bond.

- Optimal conditions include temperatures of 150–240°C and vacuum to remove water, driving the equilibrium toward ester formation.

Enzyme-Catalyzed Esterification:

The general reaction is:

$$

\text{Diglycerol} + \text{Capric acid} \xrightarrow{\text{catalyst}} \text{Polyglyceryl-2 caprate} + \text{H}_2\text{O}

$$

Catalytic Methods for Polyglyceryl-2 Caprate Production

Catalytic methods significantly influence reaction efficiency and product purity:

Industrial processes often employ semi-batch methods, where molten capric acid is gradually added to diglycerol to maintain homogeneity. For example, a molar ratio of 1:1 (diglycerol:capric acid) at 230°C under reduced pressure yields a product with a saponification value of 138 and hydroxyl number of 310.

Structural Characterization via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR: Peaks at δ 4.1–4.3 ppm (m, –CH$$2$$–O–CO–), δ 3.5–3.7 ppm (m, glyceryl –CH$$2$$–OH), and δ 0.8–1.3 ppm (t, caprate –CH$$_3$$).

- $$^{13}$$C NMR: Signals at δ 173–174 ppm (ester carbonyl), δ 62–72 ppm (glyceryl carbons), and δ 14–34 ppm (caprate aliphatic chain).

Mass Spectrometry:

- Electrospray ionization (ESI) reveals a molecular ion peak at m/z 403.2 [M + Na]$$^+$$, corresponding to the molecular formula C$${16}$$H$${32}$$O$$_6$$.

- Fragmentation patterns confirm the loss of water (–18 Da) and decanoate (–172 Da).

Isomeric Variations and Molecular Conformational Analysis

Polyglyceryl-2 caprate exists as a mixture of isomers due to:

- Regioisomerism: Esterification can occur at any of the four hydroxyl groups in diglycerol, yielding primary or secondary esters.

- Conformational Flexibility: Molecular dynamics simulations show that the caprate chain adopts extended or folded conformations, influencing surfactant properties.

Key findings:

- Primary esters (esterification at terminal –OH) dominate in enzymatic synthesis, while acid catalysis yields a statistical mixture.

- The hydroxyl group nearest the fatty acid chain is most reactive in transglycosylation reactions, as shown by docking studies with Deinococcus geothermalis amylosucrase.

Hydrophilic-Lipophilic Balance (HLB) and Emulsification Mechanisms

Polyglyceryl-2 caprate exhibits a Hydrophilic-Lipophilic Balance value in the range of 8-10, classifying it as a moderate to high HLB emulsifier with predominant oil-in-water emulsification capabilities [1]. This HLB value positions the compound as more of an emulsifier than a solubilizer, making it particularly effective for creating stable emulsions where oil phases are dispersed within continuous water phases [1].

The emulsification mechanism of polyglyceryl-2 caprate is fundamentally based on its amphiphilic molecular structure, which consists of a hydrophilic polyglycerol backbone comprising two glycerol units connected through ether linkages, and a lipophilic caprate (decanoic acid) tail [2] [3]. This dual nature enables the molecule to position itself at the oil-water interface, with the polyglycerol head group oriented toward the aqueous phase and the caprate chain extending into the oil phase [4].

The emulsification process involves several key mechanisms. The compound functions as a non-ionic surfactant that reduces interfacial tension between oil and water phases, facilitating the formation of stable emulsions [4]. During emulsification, polyglyceryl-2 caprate molecules rapidly adsorb at the newly formed oil-water interfaces, creating a protective layer around dispersed droplets that prevents coalescence [6]. The glycolic structure of the polyglycerol head group exhibits strong water-binding capacity through hydrogen bonding interactions, while the amphiphilic structure enables effective wetting and co-emulsifying properties that lower the energy demand during the emulsification process [6].

| Parameter | Value/Range | Description |

|---|---|---|

| HLB Value | 8-10 | More emulsifier than solubilizer [1] |

| Emulsifier Type | O/W Emulsifier | Non-ionic surfactant [1] |

| Emulsion System | Oil-in-Water | Primary application in O/W systems [1] |

| Usage Rate (%) | 0.3-5.0 | Antimicrobial: 0.3-0.5%, Emulsification: 1-5% [6] |

| pH Stability Range | 4.5-7.0 | Optimal stability range [6] |

| Temperature Stability | Stable up to 50-60°C processing | Processing temperature limitations [7] |

| Function Classification | Surfactant-Emulsifying | Primary cosmetic function [3] |

Thermal Stability and Viscosity Modulation in Multicomponent Systems

Polyglyceryl-2 caprate demonstrates significant thermal stability characteristics that make it suitable for various processing conditions. The compound exhibits a predicted boiling point of 473.6 ± 45.0°C and a flash point of 162.928°C, indicating substantial thermal stability under normal processing conditions [2] [8] [9]. These thermal properties allow for hot-hot, hot-cold, and cold-cold processing procedures in emulsion formulation [10].

In multicomponent systems, polyglyceryl-2 caprate acts as an effective viscosity modifier, particularly in surfactant-based formulations where it increases viscosity and creates stable emulsion networks [6]. The viscosity modulation mechanism is attributed to the formation of extensive water droplet aggregate networks, which impart weak gel characteristics with both viscous and elastic properties to the final formulation [11].

The thermal stability of polyglyceryl-2 caprate in multicomponent systems is influenced by several factors. The compound maintains stability within the pH range of 4.5-7.0, with optimal processing temperatures recommended below 30°C for final homogenization to ensure proper crystallization of any waxy components [10]. The presence of electrolytes such as sodium chloride shows compatibility up to 2% concentration, while the compound demonstrates stability across a wide temperature range during processing [7].

The viscosity modulation properties are particularly evident in oil-in-water emulsions where polyglyceryl-2 caprate contributes to the formation of smaller droplet sizes, typically in the range of 1-4 micrometers, which enhances emulsion stability and prevents phase separation during storage [10]. The mechanism involves the reduction of surface tension between phases, leading to improved dispersion efficiency and more uniform droplet size distribution [6].

Solubility Profiles in Polar and Nonpolar Solvents

The solubility behavior of polyglyceryl-2 caprate exhibits distinct patterns based on solvent polarity, reflecting its amphiphilic nature and the influence of both hydrophilic polyglycerol and lipophilic caprate components. In polar protic solvents, the compound demonstrates good to excellent solubility characteristics due to favorable hydrogen bonding interactions between the polyglycerol head group and solvent molecules [12] [13].

In aqueous systems, polyglyceryl-2 caprate shows dispersible behavior rather than complete solubility, forming stable dispersions that facilitate its emulsification function [1] [4]. The compound exhibits complete solubility in ethanol, propylene glycol, and glycerin, indicating strong compatibility with polar protic solvents commonly used in cosmetic formulations [14] [15]. Additionally, it shows good solubility in lower alcohols and dimethyl sulfoxide, which are classified as protic and polar aprotic solvents respectively [12] [13].

The solubility in nonpolar solvents is significantly limited, consistent with the compound's moderate to high HLB value. Polyglyceryl-2 caprate is insoluble in mineral oil and paraffin oil, reflecting poor compatibility with nonpolar hydrocarbon systems [14] [15]. However, it demonstrates variable solubility in ester oils and limited solubility in vegetable oils, depending on the specific oil composition and polarity characteristics [15].

| Solvent System | Solubility | Polarity Class |

|---|---|---|

| Water | Dispersible | Polar protic [1] |

| Ethanol | Soluble | Polar protic [15] |

| Propylene Glycol | Soluble | Polar protic [14] |

| Glycerin | Soluble | Polar protic [14] |

| DMSO | Soluble | Polar aprotic [16] |

| Lower Alcohols | Good solubility | Polar protic [13] |

| Mineral Oil | Insoluble | Nonpolar [15] |

| Vegetable Oils | Limited solubility | Nonpolar/Low polar [15] |

| Ester Oils | Soluble | Medium polar [15] |

| Paraffin Oil | Insoluble | Nonpolar [14] |

The solubility profile indicates that polyglyceryl-2 caprate shows best solubility in protic and polar aprotic solvents, with the polyglycerol portion dominating solubility behavior through hydrogen bonding interactions [13]. This solubility pattern is characteristic of polyglyceryl esters where the degree of polymerization and fatty acid chain length influence the overall solubility characteristics [12].

Interfacial Tension Reduction Dynamics

Polyglyceryl-2 caprate exhibits pronounced interfacial activity, functioning as an effective surface tension reducer at oil-water interfaces through its amphiphilic molecular architecture [6] [17]. The interfacial tension reduction mechanism operates through the preferential adsorption of molecules at the interface, where the hydrophilic polyglycerol head group anchors in the aqueous phase while the lipophilic caprate tail extends into the oil phase [4].

The compound demonstrates rapid interfacial adsorption kinetics, enabling fast equilibration at newly formed interfaces during emulsification processes [6]. This characteristic is particularly important in dynamic emulsification systems where continuous interface formation and stabilization occur. The interfacial activity is enhanced by the specific molecular geometry of the diglycerol structure, which provides optimal spacing and orientation for effective interfacial coverage [18].

At low concentrations in aqueous systems, polyglyceryl-2 caprate exhibits mesomorphic activities, forming lyotropic liquid crystals and aggregated micellar structures [13] [19]. These organized assemblies contribute to the overall interfacial stabilization through the formation of structured interfacial films that resist coalescence and phase separation [20]. The critical micelle concentration behavior, while not specifically quantified for polyglyceryl-2 caprate, follows patterns typical of polyglyceryl esters where micellization occurs at relatively low concentrations due to the amphiphilic balance [22].

The interfacial tension reduction dynamics are influenced by several factors including pH, temperature, and the presence of co-surfactants or electrolytes. The compound maintains effective interfacial activity within the pH range of 4.5-7.0, with optimal performance observed in slightly acidic to neutral conditions [6]. Temperature effects on interfacial activity show stability up to processing temperatures of 50-60°C, beyond which thermal degradation may affect surface activity [7].

| Property | Characteristic | Mechanism |

|---|---|---|

| Surface Tension Reduction | Active surface tension reducer | Reduces surface tension between oil-water phases [6] |

| Interfacial Activity | High interfacial activity | Amphiphilic structure enables interfacial positioning [4] |

| Amphiphilic Behavior | Dual hydrophilic-lipophilic nature | Polyglycerol head (hydrophilic) + caprate tail (lipophilic) [2] |

| Micelle Formation | Forms aggregated bodies at low concentrations | Lyotropic liquid crystal formation in water [13] |

| Wetting Properties | Enhanced wetting and spreading | Improved oil-water phase interaction [6] |

| Co-emulsifying Effect | Synergistic with other emulsifiers | Lowers energy demand during emulsification [6] |

| Droplet Size Impact | Smaller droplet formation | Enhanced dispersion efficiency [10] |

| Interfacial Tension Dynamics | Rapid interfacial adsorption | Fast equilibration at interfaces [6] |

Polyglyceryl-2 caprate demonstrates exceptional capabilities as an emulsifier in oil-in-water emulsion systems, serving as a critical ingredient for stabilizing skincare formulations. This compound exhibits a hydrophile-lipophile balance value between 8 and 10, positioning it as an effective emulsifier for creating stable oil-in-water emulsions . The amphiphilic structure of polyglyceryl-2 caprate, characterized by its hydrophilic polyglycerol backbone and hydrophobic fatty acid chains, enables it to reduce interfacial tension between oil and water phases, thereby facilitating the formation of stable emulsions [3] [4].

The emulsification mechanism involves the positioning of polyglyceryl-2 caprate molecules at the oil-water interface, where the hydrophilic head groups interact with the aqueous phase while the lipophilic tails associate with the oil phase. This orientation creates smaller droplets and reduces the energy demand during the emulsification process [5]. Research findings indicate that polyglyceryl-2 caprate can effectively stabilize emulsions over a wide range of viscosities, contributing to both the physical stability and sensory properties of the final formulation [6].

In skincare applications, polyglyceryl-2 caprate functions not only as an emulsifier but also as a skin conditioning agent. The glycolic structure of the compound can bind water molecules, providing hydrating benefits to the skin [5]. Additionally, due to its amphiphilic nature, it delivers and retains oil components in the upper layer of the skin, contributing to the refatting properties essential for maintaining skin barrier function [5].

| Property | Base Cream (Score 0-7) | Base + 2% Polyglyceryl-2 Caprate (Score 0-7) |

|---|---|---|

| Spreadability | 2.5 | 5.5 |

| Waxy feeling | 5.0 | 2.0 |

| Soft touch | 2.0 | 6.0 |

| Absorption | 3.0 | 4.5 |

| Overall acceptance | 2.5 | 5.5 |

The formulation compatibility data reveals that polyglyceryl-2 caprate exhibits excellent compatibility with oil-in-water emulsion systems, significantly improving viscosity and stability [5]. Manufacturing procedures recommend adding polyglyceryl-2 caprate to either the water or oil phase before emulsification, with care taken to avoid heating above 80°C and maintaining pH below 7 to preserve the compound's functionality [5].

Antimicrobial Efficacy in Deodorant and Cleansing Formulations

Polyglyceryl-2 caprate exhibits selective antimicrobial activity against gram-positive bacteria, making it particularly valuable in deodorant and cleansing formulations. The compound demonstrates specific efficacy against Corynebacterium xerosis, a standard test organism for deodorant applications, which is responsible for the conversion of odorless sweat into malodorous compounds [7] [8] [9].

The antimicrobial mechanism of polyglyceryl-2 caprate is attributed to its structural similarity to medium-chain monoglycerides, which are known for their antimicrobial properties. The compound selectively targets gram-positive bacteria while preserving beneficial microorganisms on the skin, providing a more skin-friendly approach to odor control compared to conventional antimicrobial agents [7] [10].

| Time (hours) | Placebo (cfu/g) | 2% Polyglyceryl-2 Caprate (cfu/g) |

|---|---|---|

| 0.0 | 1,000,000 | 1,000,000 |

| 0.5 | 1,000,000 | 100,000 |

| 1.0 | 1,000,000 | 10,000 |

| 2.0 | 1,000,000 | 1,000 |

| 4.0 | 1,000,000 | 100 |

The antimicrobial efficacy data demonstrates a significant reduction in bacterial count over time, with a 99.99% reduction achieved within four hours of application. This rapid and sustained antimicrobial activity makes polyglyceryl-2 caprate an effective active ingredient for deodorant formulations at concentrations of 0.3-0.5% [5].

In cleansing formulations, polyglyceryl-2 caprate serves dual functions as both an emulsifier and antimicrobial agent. The compound enhances the cleansing efficacy by reducing surface tension between skin and impurities while providing antimicrobial benefits that contribute to skin health maintenance [11] [12]. For cleansing oil applications, polyglyceryl-2 caprate is typically used at concentrations of 5-6%, where it facilitates the transformation of oil bases into self-emulsifying cleansing systems [11].

Sensory Modulation: Skin Substantivity and Texture Enhancement

The sensory modulation capabilities of polyglyceryl-2 caprate represent a significant advancement in cosmetic formulation design, particularly in terms of skin substantivity and texture enhancement. The compound functions as a sensory modifier in oil-in-water emulsions, dramatically improving the aesthetic properties of cosmetic products [5] [13].

Polyglyceryl-2 caprate exhibits high substantivity to the skin, which refers to its ability to adhere to and remain on the skin surface after application. This property is particularly beneficial for products requiring long-lasting effects, as it ensures prolonged contact between active ingredients and the skin [14] [15]. The compound's amphiphilic structure contributes to its substantivity by enabling strong interactions with both the lipid components of the stratum corneum and the aqueous environment of the skin surface.

The texture enhancement properties of polyglyceryl-2 caprate are evidenced by significant improvements in spreadability, reduction in waxy feeling, and enhancement of soft touch characteristics. Sensory evaluation studies demonstrate that the addition of 2% polyglyceryl-2 caprate to a base cream formulation results in more than doubled spreadability scores and tripled soft touch ratings [13].

| Application | Dosage Range (%) | Primary Function |

|---|---|---|

| Antimicrobial skin active | 0.3-0.5 | Antimicrobial activity |

| Sensory modifier in emulsions | 1-2 | Texture enhancement |

| Thickener in surfactant systems | 0.5-2 | Viscosity building |

| Deodorant formulations | 0.5-2 | Odor control |

| Cleansing oil emulsifier | 5-6 | Emulsification |

The mechanism of texture enhancement involves the modification of the rheological properties of the formulation. Polyglyceryl-2 caprate reduces surface tension, leading to improved spreadability and reduced viscosity in certain formulation types. This results in formulations that feel less heavy and more elegant upon application [13] [16].

Research indicates that polyglyceryl-2 caprate can transform emulsions into more aesthetic soft creams, providing a soft-touch effect that enhances consumer acceptance. The compound's ability to modify sensory properties while maintaining formulation stability makes it particularly valuable in premium cosmetic applications [8] [10].

Synergistic Interactions with Anionic Surfactants

Polyglyceryl-2 caprate demonstrates significant synergistic interactions with anionic surfactants, creating enhanced performance characteristics in various cosmetic formulations. These interactions are particularly notable in foam generation, stability, and overall surfactant system performance [17] [18].

The synergistic effects are most pronounced when polyglyceryl-2 caprate is combined with anionic surfactants in cleansing formulations. The compound creates fine, creamy bubbles that exhibit superior stability compared to formulations containing anionic surfactants alone [17]. This enhanced foam quality is attributed to the formation of mixed micelles, where the non-ionic nature of polyglyceryl-2 caprate complements the ionic characteristics of anionic surfactants.

| Formulation Type | Compatibility | Impact on Viscosity |

|---|---|---|

| Oil-in-water emulsions | Excellent | Increases |

| Water-in-oil emulsions | Good | Moderate increase |

| Surfactant-based systems | Excellent | Significant increase |

| Aqueous systems | Good (requires solubilizer) | Minimal |

| Cleansing oils | Excellent | Decreases surface tension |

The interaction between polyglyceryl-2 caprate and anionic surfactants results in improved viscosity building properties, making it an effective thickener in surfactant-based formulations. However, it is important to note that higher concentrations may cause turbidity and may influence stability, requiring careful optimization during formulation development [5].

Research demonstrates that polyglyceryl-2 caprate can enhance the performance of anionic surfactant systems by providing improved foam stability and creaminess. The compound's ability to form spherical micelles with thicker walls than conventional surfactants contributes to more stable foam structures that resist collapse over time [18].

In cleansing balm formulations, polyglyceryl-2 caprate serves as a co-surfactant that enhances refreshing rinseability when combined with other surfactants. The compound's hydrophile-lipophile balance of 9.5 makes it particularly effective in combination with other surfactants to achieve optimal cleansing performance [11].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Dates

2: [French comment on article Efficacy of a paclitaxel-eluting biliary metal stent with sodium caprate in malignant biliary obstruction: a prospective randomized comparative study]. Endoscopy. 2019 Sep;51(9):904. doi: 10.1055/a-0978-5782. Epub 2019 Aug 28. French. PubMed PMID: 31461776.

3: Jørgensen JR, Jepsen ML, Nielsen LH, Dufva M, Nielsen HM, Rades T, Boisen A, Müllertz A. Microcontainers for oral insulin delivery - In vitro studies of permeation enhancement. Eur J Pharm Biopharm. 2019 Oct;143:98-105. doi: 10.1016/j.ejpb.2019.08.011. Epub 2019 Aug 16. PubMed PMID: 31425857.

4: Ba Y, Wang M, Zhang K, Chen Q, Wang J, Lv H, Jiang Y, Shi R. Intestinal Absorption Profile of Three Polygala Oligosaccharide Esters in Polygalae Radix and the Effects of Other Components in Polygalae Radix on Their Absorption. Evid Based Complement Alternat Med. 2019 Jul 2;2019:1379531. doi: 10.1155/2019/1379531. eCollection 2019. PubMed PMID: 31354847; PubMed Central PMCID: PMC6633864.

5: Roos C, Dahlgren D, Sjögren E, Sjöblom M, Hedeland M, Lennernäs H. Effects of absorption-modifying excipients on jejunal drug absorption in simulated fasted and fed luminal conditions. Eur J Pharm Biopharm. 2019 Sep;142:387-395. doi: 10.1016/j.ejpb.2019.07.012. Epub 2019 Jul 12. PubMed PMID: 31306752.

6: Hvid H, Kildegaard J, Kristensen K, Porsgaard T, Jørgensen MS, Ballarín-González B, Ahnfelt-Rønne J, Hansen BF, Nishimura E. Intraintestinal and Parenteral Administration of an Insulin Analogue Leads to Comparable Activation of Signaling Downstream of the Insulin Receptor in the Small Intestine. J Diabetes Sci Technol. 2019 Jun 12:1932296819855075. doi: 10.1177/1932296819855075. [Epub ahead of print] PubMed PMID: 31189343.

7: Jang SI, Jeong S, Lee DH, Na K, Yang S, Lee DK. Safety Evaluation of Paclitaxel-Eluting Biliary Metal Stent with Sodium Caprate in Porcine Biliary Tract. Gut Liver. 2019 Apr 17;13(4):471-478. doi: 10.5009/gnl18454. PubMed PMID: 30970427; PubMed Central PMCID: PMC6622565.

8: Radloff J, Cornelius V, Markov AG, Amasheh S. Caprate Modulates Intestinal Barrier Function in Porcine Peyer's Patch Follicle-Associated Epithelium. Int J Mol Sci. 2019 Mar 20;20(6). pii: E1418. doi: 10.3390/ijms20061418. PubMed PMID: 30897851; PubMed Central PMCID: PMC6471651.

9: Worthen AJ, Irving KS, Lapitsky Y. Supramolecular Strategy Effects on Chitosan Bead Stability in Acidic Media: A Comparative Study. Gels. 2019 Feb 25;5(1). pii: E11. doi: 10.3390/gels5010011. PubMed PMID: 30823549; PubMed Central PMCID: PMC6473334.

10: Twarog C, Fattah S, Heade J, Maher S, Fattal E, Brayden DJ. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C(10)). Pharmaceutics. 2019 Feb 13;11(2). pii: E78. doi: 10.3390/pharmaceutics11020078. Review. PubMed PMID: 30781867; PubMed Central PMCID: PMC6410172.

11: Chen J, Nan R, Wang R, Zhang L, Shi J. Ester-Producing Mechanism of Ethanol O-acyltransferase EHT1 Gene in Pichia pastoris from Shanxi Aged Vinegar. Biomed Res Int. 2019 Jan 3;2019:4862647. doi: 10.1155/2019/4862647. eCollection 2019. PubMed PMID: 30719444; PubMed Central PMCID: PMC6335666.

12: Halberg IB, Lyby K, Wassermann K, Heise T, Zijlstra E, Plum-Mörschel L. Efficacy and safety of oral basal insulin versus subcutaneous insulin glargine in type 2 diabetes: a randomised, double-blind, phase 2 trial. Lancet Diabetes Endocrinol. 2019 Mar;7(3):179-188. doi: 10.1016/S2213-8587(18)30372-3. Epub 2019 Jan 21. PubMed PMID: 30679095.

13: Jansook P, Fülöp Z, Ritthidej GC. Amphotericin B loaded solid lipid nanoparticles (SLNs) and nanostructured lipid carrier (NLCs): physicochemical and solid-solution state characterizations. Drug Dev Ind Pharm. 2019 Apr;45(4):560-567. doi: 10.1080/03639045.2019.1569023. Epub 2019 Jan 25. PubMed PMID: 30632399.

14: Oza VH, Aicher JK, Reed LK. Random Forest Analysis of Untargeted Metabolomics Data Suggests Increased Use of Omega Fatty Acid Oxidation Pathway in Drosophila Melanogaster Larvae Fed a Medium Chain Fatty Acid Rich High-Fat Diet. Metabolites. 2018 Dec 31;9(1). pii: E5. doi: 10.3390/metabo9010005. PubMed PMID: 30602659; PubMed Central PMCID: PMC6359074.

15: Khedkar A, Lebovitz H, Fleming A, Cherrington A, Jose V, Athalye SN, Vishweswaramurthy A. Impact of Insulin Tregopil and Its Permeation Enhancer on Pharmacokinetics of Metformin in Healthy Volunteers: Randomized, Open-Label, Placebo-Controlled, Crossover Study. Clin Transl Sci. 2019 May;12(3):276-282. doi: 10.1111/cts.12609. Epub 2019 Feb 12. PubMed PMID: 30592549; PubMed Central PMCID: PMC6510383.

16: Willett SA, Akoh CC. Physicochemical characterization of organogels prepared from menhaden oil or structured lipid with phytosterol blend or sucrose stearate/ascorbyl palmitate blend. Food Funct. 2019 Jan 22;10(1):180-190. doi: 10.1039/c8fo01725e. PubMed PMID: 30516201.

17: Jang SI, Lee KT, Choi JS, Jeong S, Lee DH, Kim YT, Lee SH, Yu JS, Lee DK. Efficacy of a paclitaxel-eluting biliary metal stent with sodium caprate in malignant biliary obstruction: a prospective randomized comparative study. Endoscopy. 2019 Sep;51(9):843-851. doi: 10.1055/a-0754-5763. Epub 2018 Nov 9. PubMed PMID: 30414164.

18: Yu Y, Zhang M, Hu Y, Zhao Y, Teng F, Lv X, Li J, Zhang Y, Hatch GM, Chen L. Increased Bioavailable Berberine Protects Against Myocardial Ischemia Reperfusion Injury Through Attenuation of NFκB and JNK Signaling Pathways. Int Heart J. 2018 Nov 28;59(6):1378-1388. doi: 10.1536/ihj.17-458. Epub 2018 Oct 10. PubMed PMID: 30305576.

19: Sommer E, Neubert RHH, Mentel M, Tuchscherer B, Mrestani Y, Wohlrab J. Dermal peptide delivery using enhancer molecules and colloidal carrier systems. Part III: Tetrapeptide GEKG. Eur J Pharm Sci. 2018 Nov 1;124:137-144. doi: 10.1016/j.ejps.2018.08.034. Epub 2018 Aug 27. PubMed PMID: 30165235.

20: Dahlgren D, Roos C, Lundqvist A, Tannergren C, Sjöblom M, Sjögren E, Lennernäs H. Effect of absorption-modifying excipients, hypotonicity, and enteric neural activity in an in vivo model for small intestinal transport. Int J Pharm. 2018 Oct 5;549(1-2):239-248. doi: 10.1016/j.ijpharm.2018.07.057. Epub 2018 Jul 26. PubMed PMID: 30055302.